molecular formula C21H24N6O B5636066 2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine

2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine

Cat. No. B5636066
M. Wt: 376.5 g/mol
InChI Key: BHJXHDJNGHLZPH-FUHWJXTLSA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring systems and functional groups. The 3,6-diazabicyclo[3.2.2]nonane ring system is particularly interesting, as it is a bridged bicyclic structure with two nitrogen atoms . The imidazo[1,2-a]pyridine is another bicyclic ring system that consists of a pyridine ring fused with an imidazole ring. The presence of these ring systems, along with the pyrimidine ring, likely confers unique chemical properties to this molecule.

Future Directions

Given the complexity of this molecule and the presence of multiple functional groups and ring systems, it could be a promising candidate for further study. Future research could focus on elucidating its synthesis, chemical reactivity, physical and chemical properties, biological activity, and safety profile .

properties

IUPAC Name

3-imidazo[1,2-a]pyridin-2-yl-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-20(8-6-17-14-25-11-2-1-4-19(25)24-17)27-13-16-5-7-18(27)15-26(12-16)21-22-9-3-10-23-21/h1-4,9-11,14,16,18H,5-8,12-13,15H2/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJXHDJNGHLZPH-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)CCC3=CN4C=CC=CC4=N3)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCC3=CN4C=CC=CC4=N3)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine

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